molecular formula C24H30O6 B1150624 2-Acetoxy-3-deacetoxycaesaldekarin E CAS No. 18326-06-2

2-Acetoxy-3-deacetoxycaesaldekarin E

Cat. No.: B1150624
CAS No.: 18326-06-2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

The compound shows significant dose-dependent inhibitory effects on Plasmodium falciparum FCR-3/A2 growth in vitro .

Properties

IUPAC Name

[(1R,2S,4aR,11bS)-1-acetyloxy-4a-hydroxy-4,4,7,11b-tetramethyl-2,3,5,6-tetrahydro-1H-naphtho[2,1-f][1]benzofuran-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O6/c1-13-16-7-9-24(27)22(4,5)12-20(29-14(2)25)21(30-15(3)26)23(24,6)18(16)11-19-17(13)8-10-28-19/h8,10-11,20-21,27H,7,9,12H2,1-6H3/t20-,21-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETPRYGDJQBBEF-HIGZBPRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC3(C(CC(C(C3(C2=CC4=C1C=CO4)C)OC(=O)C)OC(=O)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2CC[C@@]3([C@@](C2=CC4=C1C=CO4)([C@H]([C@H](CC3(C)C)OC(=O)C)OC(=O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: From which part of the Caesalpinia crista plant is 2-Acetoxy-3-deacetoxycaesaldekarin E extracted?

A1: this compound, along with other cassane-type diterpenes, has been isolated from the seed kernels of the Caesalpinia crista plant. [, , , ] The extraction is typically performed using dichloromethane (CH2Cl2) as a solvent.

Q2: Are there any structural analogs of this compound identified in Caesalpinia crista?

A2: Yes, several structural analogs of this compound, all belonging to the cassane-type diterpene family, have been identified in Caesalpinia crista. These include, but are not limited to, caesalpinins C-G, norcaesalpinins A-E, caesalmin B, caesaldekarin e, caesalpin F, 14(17)-dehydrocaesalpin F, 2-acetoxycaesaldekarin e, 7-acetoxybonducellpin C, and caesalmin G. [, , , ] The structural similarities and differences between these compounds may provide insights into structure-activity relationships and guide the development of more potent or selective antimalarial agents.

Q3: What spectroscopic techniques are used to characterize this compound?

A3: The research papers mention the use of various spectroscopic techniques for the structural elucidation of the isolated compounds, including this compound. These techniques likely include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [, , , ] NMR would provide information about the hydrogen and carbon atoms within the molecule, IR spectroscopy would reveal the functional groups present, and MS would determine the molecular weight and fragmentation pattern.

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